Suc-Ala-Leu-Pro-Phe-AMC Suc-Ala-Leu-Pro-Phe-AMC BrP-LPA, aka LPA bromophosphonate, acts as both an Autotaxin inhibitor (94% inhibition at 10 μM) and pan LPA receptor antagonist (LPA1: 1.5 μM, LPA2: 1.4 μM, LPA3: 1.2 μM, LPA4: 0.27 μM). BrP-LPA inhibits the invasiveness of NIH3T3 ras ATX cells by 40% and decreases chemotaxis by 23%. BrP-LPA reduces the size of breast (MDA-MB-231), colon (HCT-116) and melanoma (B16F10) tumors in mouse models. It also attenuates collagen-induced arthritis PPARγ is not activated by BrP-LPA.

Brand Name: Vulcanchem
CAS No.: 142997-31-7
VCID: VC21082011
InChI: InChI=1S/C37H45N5O9/c1-21(2)17-28(41-34(47)23(4)38-31(43)14-15-32(44)45)37(50)42-16-8-11-29(42)36(49)40-27(19-24-9-6-5-7-10-24)35(48)39-25-12-13-26-22(3)18-33(46)51-30(26)20-25/h5-7,9-10,12-13,18,20-21,23,27-29H,8,11,14-17,19H2,1-4H3,(H,38,43)(H,39,48)(H,40,49)(H,41,47)(H,44,45)/t23-,27-,28-,29-/m0/s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CCC(=O)O
Molecular Formula: C37H45N5O9
Molecular Weight: 703.8 g/mol

Suc-Ala-Leu-Pro-Phe-AMC

CAS No.: 142997-31-7

Cat. No.: VC21082011

Molecular Formula: C37H45N5O9

Molecular Weight: 703.8 g/mol

* For research use only. Not for human or veterinary use.

Suc-Ala-Leu-Pro-Phe-AMC - 142997-31-7

Specification

Description BrP-LPA, aka LPA bromophosphonate, acts as both an Autotaxin inhibitor (94% inhibition at 10 μM) and pan LPA receptor antagonist (LPA1: 1.5 μM, LPA2: 1.4 μM, LPA3: 1.2 μM, LPA4: 0.27 μM). BrP-LPA inhibits the invasiveness of NIH3T3 ras ATX cells by 40% and decreases chemotaxis by 23%. BrP-LPA reduces the size of breast (MDA-MB-231), colon (HCT-116) and melanoma (B16F10) tumors in mouse models. It also attenuates collagen-induced arthritis PPARγ is not activated by BrP-LPA.

CAS No. 142997-31-7
Molecular Formula C37H45N5O9
Molecular Weight 703.8 g/mol
IUPAC Name 4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C37H45N5O9/c1-21(2)17-28(41-34(47)23(4)38-31(43)14-15-32(44)45)37(50)42-16-8-11-29(42)36(49)40-27(19-24-9-6-5-7-10-24)35(48)39-25-12-13-26-22(3)18-33(46)51-30(26)20-25/h5-7,9-10,12-13,18,20-21,23,27-29H,8,11,14-17,19H2,1-4H3,(H,38,43)(H,39,48)(H,40,49)(H,41,47)(H,44,45)/t23-,27-,28-,29-/m0/s1
Standard InChI Key SNPHBYYALNEWEY-HPEBZSCQSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CCC(=O)O
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CCC(=O)O
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CCC(=O)O

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